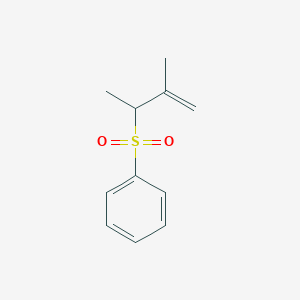

(3-Methylbut-3-ene-2-sulfonyl)benzene

Description

(3-Methylbut-3-ene-2-sulfonyl)benzene is a sulfonyl-substituted benzene derivative characterized by a branched alkene moiety (3-methylbut-3-ene) attached to the sulfonyl group at position 2. The sulfonyl group (–SO₂–) is electron-withdrawing, rendering the benzene ring less reactive toward electrophilic substitution compared to alkyl-substituted analogs.

Properties

CAS No. |

62292-15-3 |

|---|---|

Molecular Formula |

C11H14O2S |

Molecular Weight |

210.29 g/mol |

IUPAC Name |

3-methylbut-3-en-2-ylsulfonylbenzene |

InChI |

InChI=1S/C11H14O2S/c1-9(2)10(3)14(12,13)11-7-5-4-6-8-11/h4-8,10H,1H2,2-3H3 |

InChI Key |

LKZWQSJIRWSNLE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=C)C)S(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Substituted Benzene Derivatives

Compounds like benzenesulfonamide and methyl benzenesulfonate (from ) share the sulfonyl group but lack the alkene moiety. Key differences include:

- Polarity : The sulfonyl group enhances solubility in polar solvents, but the alkene may slightly reduce polarity compared to fully oxygenated analogs.

- Biological Activity : Sulfonylurea herbicides (e.g., metsulfuron-methyl in ) utilize sulfamoyl groups (–SO₂NH–) for enzyme inhibition. While the target compound lacks a urea bridge, its sulfonyl group could still participate in hydrogen bonding, albeit with reduced specificity .

Alkene-Substituted Benzene Derivatives

The metabolite (3-Methylbut-2-en-1-yl)benzene () shares an isoprenoid-like alkene chain but lacks the sulfonyl group. Comparisons include:

- Lipophilicity : The alkyl chain increases lipophilicity, favoring membrane permeability in biological systems, whereas the sulfonyl group enhances water solubility.

- Metabolic Pathways : Alkylbenzenes are typically metabolized via cytochrome P450 oxidation, while sulfonyl groups may undergo conjugation reactions (e.g., sulfation) .

Halogenated and Nitro-Substituted Benzenes

Compounds like 4-chloro-N-(2-methylindolyl)benzamide and nitrobenzene derivatives () differ in substituent electronic effects:

- Electrophilic Reactivity: Electron-withdrawing groups (e.g., –NO₂, –SO₂–) deactivate the benzene ring, but sulfonyl groups are less deactivating than nitro groups.

- Stability : Sulfonyl groups are less prone to reduction than nitro groups, offering synthetic advantages in harsh conditions .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Utility : The alkene in (3-Methylbut-3-ene-2-sulfonyl)benzene could enable click chemistry or polymerization, distinguishing it from saturated sulfonyl analogs .

- Stability Considerations : Compared to nitrobenzenes, sulfonyl derivatives are more thermally stable, suggesting utility in high-temperature reactions .

Q & A

Basic: What synthetic methodologies are recommended for (3-Methylbut-3-ene-2-sulfonyl)benzene, and how can its structure be validated experimentally?

Answer:

- Synthetic Routes :

- Sulfonation : React benzene derivatives with sulfonylating agents (e.g., sulfonic acid derivatives) under controlled conditions. For example, sulfonyl chloride intermediates (e.g., benzenesulfonyl chloride) can be coupled with 3-methylbut-3-ene moieties via nucleophilic substitution or transition metal-catalyzed cross-coupling reactions .

- Alkene Functionalization : Introduce the sulfonyl group to pre-synthesized alkenes using oxidizing agents like hydrogen peroxide in acidic media.

- Structural Validation :

- Nuclear Magnetic Resonance (NMR) : Analyze , , and 2D NMR (e.g., HSQC, HMBC) to confirm regiochemistry and substituent positions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (CHOS; exact mass 210.071) .

- Infrared (IR) Spectroscopy : Identify sulfonyl group vibrations (S=O stretching ~1350–1150 cm).

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles when physical data (e.g., melting point) are unavailable .

Basic: How can researchers resolve discrepancies in reported physicochemical properties (e.g., LogP) of (3-Methylbut-3-ene-2-sulfonyl)benzene?

Answer:

- Experimental Replication : Reproduce synthesis and purification protocols across independent labs to rule out batch-specific impurities.

- Computational Validation : Use quantitative structure-activity relationship (QSAR) models or software (e.g., ACD/Labs) to predict LogP and compare with experimental values. Note that LogP discrepancies may arise from solvent polarity or measurement techniques .

- Reference Standards : Cross-check against certified reference materials (CRMs) for sulfonyl compounds, ensuring calibration of analytical instruments .

Advanced: What mechanistic insights explain the regioselectivity of electrophilic aromatic substitution (EAS) in (3-Methylbut-3-ene-2-sulfonyl)benzene?

Answer:

- Electronic Effects :

- The sulfonyl group (-SO-) is a strong meta-directing, deactivating group due to its electron-withdrawing nature (resonance and inductive effects).

- The adjacent alkene may introduce steric hindrance or hyperconjugation, altering reactivity.

- Experimental Approaches :

- Kinetic Studies : Monitor reaction rates with varying electrophiles (e.g., nitration, halogenation) to map preferred substitution sites.

- Hammett Analysis : Correlate substituent effects with reaction rates using σ constants.

- DFT Calculations : Model transition states to predict regioselectivity, comparing outcomes with experimental data .

Advanced: How can contradictions between computational predictions and experimental reactivity data for sulfonyl-substituted benzenes be resolved?

Answer:

- Multi-Scale Modeling : Combine density functional theory (DFT) with molecular dynamics (MD) to account for solvent effects and conformational flexibility.

- In Situ Spectroscopy : Use real-time IR or Raman spectroscopy to detect transient intermediates during reactions.

- Error Analysis : Evaluate computational approximations (e.g., basis set limitations) and validate against high-quality experimental datasets .

Methodology: What experimental design considerations minimize by-product formation during the synthesis of (3-Methylbut-3-ene-2-sulfonyl)benzene?

Answer:

- Optimized Conditions :

- Temperature Control : Maintain reaction temperatures below 100°C to prevent sulfone decomposition.

- Catalyst Screening : Test Lewis acids (e.g., AlCl) or transition metals (e.g., Pd) for coupling efficiency .

- Stoichiometry : Use a slight excess of sulfonylating agent (1.2–1.5 equiv.) to drive the reaction to completion.

- Purification Strategies :

- Chromatography : Employ flash column chromatography with gradients of ethyl acetate/hexane.

- Recrystallization : Use polar aprotic solvents (e.g., DMSO) to isolate pure crystals .

Methodology: How should researchers characterize (3-Methylbut-3-ene-2-sulfonyl)benzene when critical physical data (e.g., melting point) are absent in literature?

Answer:

- Thermal Analysis :

- Differential Scanning Calorimetry (DSC) : Determine melting points and phase transitions.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition thresholds.

- Comparative Studies : Compare with structurally analogous sulfones (e.g., phenyl vinyl sulfone) to estimate missing properties .

- Safety Protocols : Handle halogenated intermediates (e.g., brominated precursors) in fume hoods due to toxicity risks .

Advanced: What role does the sulfonyl group play in modulating the biological activity of (3-Methylbut-3-ene-2-sulfonyl)benzene derivatives?

Answer:

- Drug Design Applications :

- Sulfonamide Linkages : The sulfonyl group enhances binding to enzyme active sites (e.g., carbonic anhydrase inhibitors).

- Metabolic Stability : Sulfones resist oxidative degradation compared to thioethers, improving pharmacokinetics.

- Experimental Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.